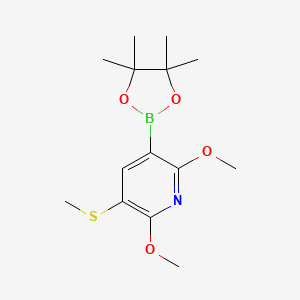

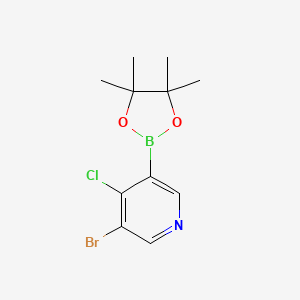

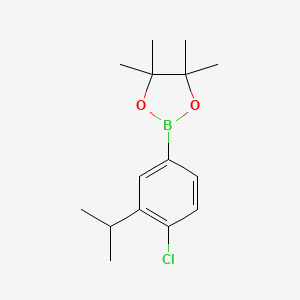

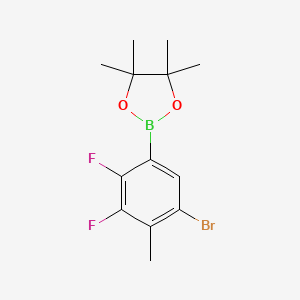

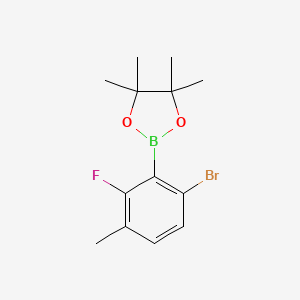

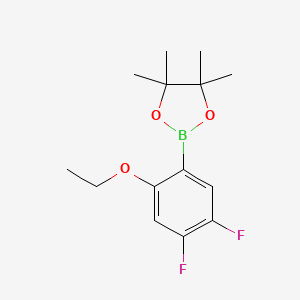

4,5-二氟-2-乙氧基苯基硼酸二缩水甘油酯

描述

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” can be represented by the InChI code: 1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a category to which “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” belongs, has been reported. This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a liquid at room temperature . It has a molecular weight of 284.11 .科学研究应用

聚合物合成和发光

4,5-二氟-2-乙氧基苯基硼酸二缩水甘油酯已被用于聚合物的合成。在一项研究中,它的衍生物被用于铃木偶联反应,生成发色团单体,然后聚合形成含发色团的聚合物。这些聚合物表现出高分子量、极好的热稳定性和优异的可加工性。它们还因其光致发光特性而著称,包括广泛的可见光谱,使其适用于发光技术中的应用 (Neilson 等,2007)。

有机合成

该化合物在有机合成中也很重要。例如,一项研究证明了它在双(二缩水甘油)二硼与烯基卤化物或三氟甲磺酸酯的钯催化交叉偶联反应中的应用。该方法通过硼化偶联序列促进了不对称 1,3-二烯的合成,显示了其在创建复杂有机分子中的效用 (Takagi 等,2002)。

放射性药物

在放射性药物中,4,5-二氟-2-乙氧基苯基硼酸二缩水甘油酯的衍生物已被研究用于提高放射氟化产率。一项研究发现,向反应介质中添加吡啶可以显着提高放射氟化产率。这一发现对开发用于 PET 成像的临床相关放射性示踪剂具有重要意义,特别是在放射性标记邻位取代的底物中 (Antuganov 等,2017)。

磷光研究

芳基硼酸酯(如 4,5-二氟-2-乙氧基苯基硼酸二缩水甘油酯)的一个独特应用是在磷光领域。一项研究报告称,简单的芳基硼酸酯在固态下表现出室温磷光,这种现象通常与重原子或羰基有关。这一发现为磷光有机分子的研究开辟了新途径 (Shoji 等,2017)。

安全和危害

作用机制

Target of Action

Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis .

Mode of Action

Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed and involves a radical approach .

Biochemical Pathways

Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .

Action Environment

It’s known that the stability of boronic esters can be a challenge, especially considering the removal of the boron moiety at the end of a sequence .

属性

IUPAC Name |

2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGOLJFMDKMWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146702 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester | |

CAS RN |

2121513-79-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。